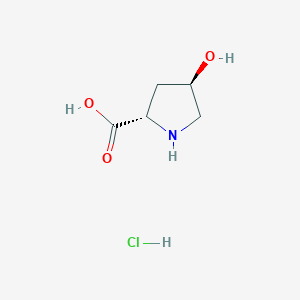
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride
Descripción general
Descripción
“(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 32968-78-8. It has a molecular weight of 167.59 .
Molecular Structure Analysis
The IUPAC name of this compound is “(2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid hydrochloride”. The InChI code is “1S/C5H9NO3.ClH/c7-3-1-4 (5 (8)9)6-2-3;/h3-4,6-7H,1-2H2, (H,8,9);1H/t3-,4+;/m1./s1” and the InChI key is "YEJFFQAGTXBSTI-HJXLNUONSA-N" .Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Natural Carboxylic Acids and Biological Activities
Natural carboxylic acids derived from plants, such as benzoic acid and cinnamic acid, demonstrate a wide range of biological activities including antioxidant, antimicrobial, and cytotoxic effects. The structure of these acids, particularly the number of hydroxyl groups and conjugated bonds, plays a critical role in determining their bioactivity. For example, rosmarinic acid shows significant antioxidant properties, while caffeic acid and cinnamic acid exhibit strong antimicrobial activity. The presence of hydroxyl groups is also associated with cytotoxic potential against cancer cells, suggesting that structural features of carboxylic acids are crucial for their biological functions (Godlewska-Żyłkiewicz et al., 2020).
Hydroxycinnamic Acids and Antioxidant Activity
Hydroxycinnamic acids (HCAs) are recognized for their potent antioxidant activities, influenced by structural modifications such as the presence of an unsaturated bond in the side chain and the arrangement of hydroxy groups on the aromatic ring. Studies have highlighted the importance of the ortho-dihydroxy phenyl group for antioxidant efficacy, providing insights into structure-activity relationships that guide the optimization of HCAs for therapeutic applications (Razzaghi-Asl et al., 2013).
Carboxylic Acids in Biocatalysis and Industrial Applications
The inhibition of biocatalysts by carboxylic acids, such as those produced during fermentation, poses challenges for the biorenewable chemicals industry. Understanding the mechanisms of inhibition by carboxylic acids is essential for developing engineered microbes with enhanced tolerance and performance. Strategies to mitigate inhibition include modifying cell membrane properties and regulating metabolic processes (Jarboe et al., 2013).
Organic Acids in Enhanced Oil Recovery and Environmental Applications
Organic acids, including formic, acetic, citric, and lactic acids, have applications in enhanced oil recovery and as environmentally friendly alternatives to conventional acids used in industrial cleaning processes. Their unique properties, such as lower corrosion rates and the ability to dissolve mineral scales without causing sludging, make them attractive for a range of industrial applications. The development of novel organic acid formulations continues to be an area of active research (Alhamad et al., 2020).
Mecanismo De Acción
Target of Action
Trans-4-hydroxy-L-proline hydrochloride, also known as (2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride, is a major amino acid in collagen proteins . It is used as a chiral building block in the production of many pharmaceuticals . The primary targets of this compound are the collagen proteins, which contain two α1 and one α2 polypeptide chain .
Mode of Action
The compound interacts with its targets by contributing to the integrity of the triple-helical conformation of collagen proteins . It is required for normal secretion after protein synthesis . Some evidence supports the ability of Trans-4-hydroxy-L-proline hydrochloride to scavenge oxidants, regulate the state of cellular reduction, and stimulate the expression of anti-oxidative enzymes in the cell .
Biochemical Pathways
Trans-4-hydroxy-L-proline hydrochloride is involved in several biochemical pathways. In animals, most of the collagen-derived Trans-4-hydroxy-L-proline hydrochloride is catabolized to glycine via the Trans-4-hydroxy-L-proline oxidase pathway . It is also thought to be a major precursor for the synthesis of glycine, pyruvate, and glucose .
Result of Action
The result of the action of Trans-4-hydroxy-L-proline hydrochloride is the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes . It also contributes to the integrity of the triple-helical conformation of collagen proteins .
Propiedades
IUPAC Name |
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFFQAGTXBSTI-HJXLNUONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




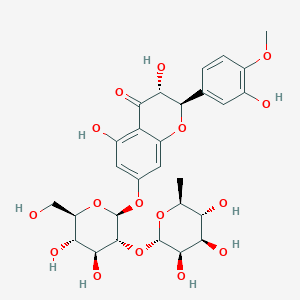
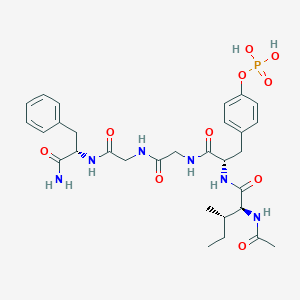

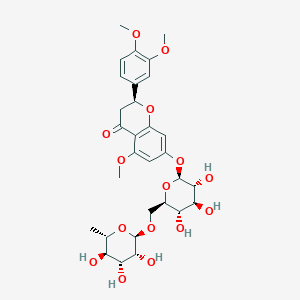
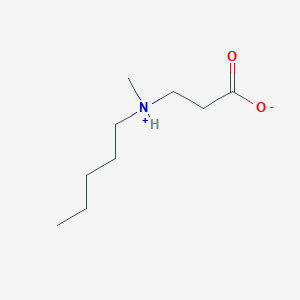

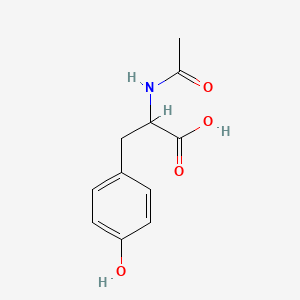
![1-Hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione;1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B3028723.png)
![1-[2-(Hydroxymethyl)phenyl]-4-piperidinol](/img/structure/B3028726.png)


![[(4E,6E,12E)-3-acetyloxytetradeca-4,6,12-trien-8,10-diynyl] acetate](/img/structure/B3028731.png)
